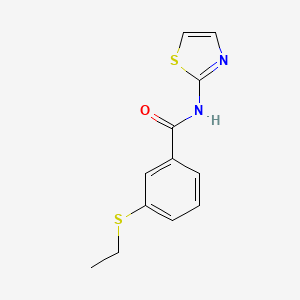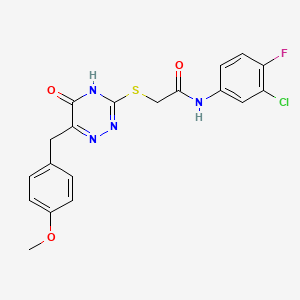![molecular formula C23H19N3O3 B2467462 3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-14-9](/img/structure/B2467462.png)
3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, also known as MOKBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOKBA is a benzamide derivative that has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antihypertensive and Diuretic Potential
Research indicates that quinazoline derivatives, including compounds structurally similar to 3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have been explored for their potential as diuretic and antihypertensive agents. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, finding significant diuretic and antihypertensive activities in rats, comparable to standard drugs like metolazone and prazosin (Rahman et al., 2014).
Antimicrobial Properties
Another aspect of scientific research on quinazoline derivatives is their antimicrobial activity. Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds showed potential as effective antimicrobial agents, expanding the scope of quinazoline derivatives in pharmaceutical applications (Habib et al., 2013).
Cancer Research and Tubulin Polymerization Inhibition
Quinazoline derivatives have also been studied for their antiproliferative activity against human cancer cells. Research involving methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar structure, showed promising results in inhibiting tubulin polymerization, which is crucial in cancer cell growth. This inhibition leads to cell cycle arrest and could be a potential avenue for developing new cancer therapies (Minegishi et al., 2015).
Sigma-2 Receptor Probing
In the field of neuropharmacology, similar compounds have been used to study sigma-2 receptors. A study involving N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) demonstrated its utility as a ligand for sigma-2 receptors, aiding in the understanding of these receptors' role in the brain and their potential therapeutic implications (Xu et al., 2005).
EGFR Inhibitors for Anticancer Properties
Quinazolinone derivatives have also been explored as epidermal growth factor receptor (EGFR) inhibitors. These compounds, including 3-methylquinazolinone derivatives, have shown enhanced antiproliferative activities against various tumor cells, indicating their potential as novel anticancer drugs. The ability of these compounds to induce apoptosis and arrest the cell cycle further highlights their significance in cancer research (Zhang et al., 2021).
Propiedades
IUPAC Name |
3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-24-21-12-4-3-11-20(21)23(28)26(15)18-9-6-8-17(14-18)25-22(27)16-7-5-10-19(13-16)29-2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGTUDJVVVENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)


![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)
![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)
![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)


![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)
